(R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine
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Overview
Description
®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine is a chiral amine compound with a unique structure that includes a trifluoromethyl group and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the hydrogenation of a dihydropyran derivative using a chiral catalyst to introduce the trifluoromethyl group and the amine functionality . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Raney nickel .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include trifluoromethylated alcohols, ketones, and various substituted amines .
Scientific Research Applications
Chemistry
In chemistry, ®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine is used as a building block for the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study the effects of trifluoromethylation on biological activity. It serves as a model compound for investigating the interactions of trifluoromethylated amines with biological targets .
Medicine
In medicinal chemistry, ®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine is explored for its potential as a pharmaceutical intermediate. Its ability to modulate biological pathways makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where the trifluoromethyl group imparts desirable properties such as hydrophobicity and chemical resistance .
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and electronic effects . The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
®-1-(Tetrahydro-2H-pyran-4-yl)ethanamine: Similar structure but lacks the trifluoromethyl group.
Tetrahydropyran: A simpler compound without the amine and trifluoromethyl functionalities.
4-(2-Aminoethyl)tetrahydropyran hydrochloride: Contains an aminoethyl group instead of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in ®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine distinguishes it from similar compounds. This group imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Properties
Molecular Formula |
C7H12F3NO |
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Molecular Weight |
183.17 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(oxan-4-yl)ethanamine |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6H,1-4,11H2/t6-/m1/s1 |
InChI Key |
WCFHFGFGUVXTPA-ZCFIWIBFSA-N |
Isomeric SMILES |
C1COCCC1[C@H](C(F)(F)F)N |
Canonical SMILES |
C1COCCC1C(C(F)(F)F)N |
Origin of Product |
United States |
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